N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide
Description
This compound is a heterocyclic hybrid molecule integrating three distinct pharmacophoric motifs:
- Benzothiazole: A bicyclic aromatic system with sulfur and nitrogen atoms, frequently associated with antitumor and antimicrobial activities.
- Pyrazole: A five-membered di-nitrogen ring known for its role in kinase inhibition and anti-inflammatory properties.
- Benzofuran carboxamide: A fused aromatic oxygen-containing ring linked to a carboxamide group, often utilized in CNS-targeting drugs due to its ability to cross the blood-brain barrier.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2S/c1-12-10-18(22-19(25)16-11-13-6-2-4-8-15(13)26-16)24(23-12)20-21-14-7-3-5-9-17(14)27-20/h2-11H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAXIRXCONLLRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzothiazole Derivative: The synthesis begins with the preparation of a benzothiazole derivative by reacting 2-aminobenzothiazole with appropriate reagents.
Pyrazole Formation: The benzothiazole derivative is then reacted with hydrazine and an appropriate aldehyde or ketone to form the pyrazole ring.
Coupling with Benzofuran: The final step involves coupling the pyrazole-benzothiazole intermediate with benzofuran-2-carboxylic acid under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide has shown promising results in several areas:
-
Anti-inflammatory Activity :
- The compound primarily acts by inhibiting cyclooxygenase enzymes (COX), crucial in the arachidonic acid pathway responsible for inflammation. This inhibition leads to reduced inflammatory responses, making it a candidate for treating inflammatory diseases.
-
Anticancer Potential :
- Similar compounds have been reported to exhibit anticancer properties by modulating cell proliferation and apoptosis pathways. Molecular docking studies suggest that this compound may effectively bind to cancer-related targets, warranting further investigation into its therapeutic efficacy against various cancer types.
-
Antimicrobial Effects :
- The structural diversity of the compound allows it to interact with multiple biological receptors, which could lead to antimicrobial activity. Preliminary studies indicate potential effectiveness against various bacterial strains.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound and its derivatives:
Mechanism of Action
The mechanism of action of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins . Additionally, it may interact with DNA or RNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide ()
- Structural Differences :
- Replaces the benzofuran carboxamide with a biphenyl-carbonyl-thiazole system.
- Incorporates a pyridinyl group and a cyclopropane ring , absent in the target compound.
- Synthesis :
3-Hydroxy-5-nitro-N'-[5-(propylamino)-2,5-dihydro-1,3-thiazol-2-yl]-1-benzofuran-2-carbohydrazide ()
- Structural Differences :
- Substitutes the carboxamide with a carbohydrazide functional group.
- Adds nitro and hydroxy substituents on the benzofuran ring.
- Synthesis :
- Functional Implications :
- The nitro and hydroxy groups increase polarity, likely reducing bioavailability but enhancing hydrogen-bonding interactions with biological targets.
N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide ()
- Structural Differences :
- Replaces the benzofuran with a 5-methylthiophen-2-yl group.
- Retains the benzothiazole-pyrazole-carboxamide core.
Comparative Analysis Table
Research Implications
- Structural Hybridization : The target compound’s benzofuran carboxamide may offer balanced lipophilicity and hydrogen-bonding capacity compared to analogs with thiophene or carbohydrazide groups.
- Synthesis Challenges : Multi-step syntheses (e.g., HATU-mediated coupling) are common for carboxamide derivatives, whereas carbohydrazides are simpler to prepare .
- Biological Relevance : While direct activity data are lacking, the benzothiazole and pyrazole motifs are well-documented in kinase and protease inhibition, suggesting plausible therapeutic applications.
Biological Activity
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its unique structure, which combines a benzothiazole moiety, a pyrazole ring, and a benzofuran unit, contributes to its diverse pharmacological properties.
Structural Features
| Component | Description |
|---|---|
| Benzothiazole Moiety | Known for anti-inflammatory and anticancer properties. |
| Pyrazole Ring | Associated with various biological activities including antitumor effects. |
| Benzofuran Unit | Enhances the compound's lipophilicity and biological interactions. |
Anti-inflammatory Properties
The primary mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a reduction in prostaglandin synthesis, which is crucial in mediating inflammation and pain responses in biological systems.
Anticancer Activity
Recent studies have indicated that this compound may also exhibit anticancer properties. Research shows its effectiveness against various cancer cell lines through mechanisms that include:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.
- Cell Cycle Arrest : It disrupts the cell cycle, preventing cancer cells from proliferating.
Case Studies
- In vitro Studies on Cancer Cell Lines :
- In experiments involving breast cancer cell lines (MCF-7 and MDA-MB-231), the compound demonstrated significant cytotoxicity, particularly when used in combination with standard chemotherapeutic agents like doxorubicin. This combination showed a synergistic effect, enhancing the overall therapeutic efficacy .
- Inflammation Models :
The compound’s interaction with COX enzymes primarily affects the arachidonic acid pathway, which is essential for the production of inflammatory mediators. By inhibiting these enzymes, the compound not only reduces inflammation but also has potential applications in pain management.
Biochemical Pathways Affected
| Pathway | Effect of Inhibition |
|---|---|
| Arachidonic Acid Pathway | Reduced production of prostaglandins, leading to decreased inflammation. |
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the benzothiazole and pyrazole components can significantly alter the biological activity of the compound. For instance, substituents on the pyrazole ring have been shown to enhance its potency against specific cancer targets such as BRAF(V600E) and EGFR .
Comparative Efficacy
In comparison to other pyrazole derivatives, this compound shows superior anti-inflammatory effects and comparable anticancer activity, making it a promising candidate for further development in therapeutic applications.
Q & A
Q. What are the key steps and optimal reaction conditions for synthesizing N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclocondensation and carboxamide coupling. For example:
- Step 1 : Formation of the pyrazole-thiazole core via cyclocondensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones under reflux in ethanol or toluene .
- Step 2 : Coupling the benzofuran-2-carboxamide moiety using carbodiimide-based coupling agents (e.g., EDCI or DCC) in dimethylformamide (DMF) or acetonitrile at 60–80°C .
- Catalysts : Triethylamine is often used to neutralize HCl byproducts during amide bond formation .
- Critical Parameters : Reaction time (2–6 hours) and solvent polarity significantly impact yield (60–85%) and purity.
Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- 1H/13C NMR : Key peaks include:
- Pyrazole protons : δ 6.8–7.2 ppm (C5-H).
- Benzofuran carbonyl : δ 165–170 ppm in 13C NMR .
- X-ray Crystallography : Bond lengths (e.g., C–N in pyrazole: 1.34 Å) and dihedral angles (e.g., benzofuran-thiazole plane: 45–55°) confirm spatial conformation .
- Mass Spectrometry : Molecular ion [M+H]+ matches theoretical m/z (e.g., ~395.4 g/mol for C20H14N4O2S) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s anticancer activity?
- Methodological Answer :
- Variable Substituents : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) on the benzofuran ring to enhance electrophilic interactions with kinase targets .
- Bioisosteric Replacement : Replace the thiazole ring with oxadiazole or triazole to assess solubility and binding affinity changes .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with VEGFR-2 or PARP-1 active sites .
- Biological Assays : Compare IC50 values in MTT assays (e.g., against HeLa or MCF-7 cells) with structural analogs .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time (e.g., 48 vs. 72 hours) .
- Purity Validation : Use HPLC (≥98% purity) and DSC (melting point consistency: ±2°C) to exclude batch variability .
- Mechanistic Follow-Up : Perform kinase inhibition profiling (e.g., Eurofins KinaseProfiler) to confirm target specificity if initial data conflicts .
Q. How can in vivo pharmacokinetic properties be improved without compromising bioactivity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl or pivaloyl) to the carboxamide group for enhanced oral bioavailability .
- Nanoparticle Encapsulation : Use PLGA-based nanoparticles (size: 100–200 nm) to prolong half-life and reduce systemic toxicity .
- Metabolic Stability : Assess hepatic microsomal clearance (e.g., human CYP3A4 inhibition assays) to guide structural modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
